

Technical Support Center: Differentiating MDA 19 from other "MDA" Compounds

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Compound of Interest

Compound Name: MDA 19 (Standard)

Cat. No.: B10762283

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This technical support center provides guidance for researchers, scientists, and drug development professionals to avoid confusion between MDA 19 and other compounds commonly abbreviated as "MDA".

Frequently Asked Questions (FAQs)

Q1: What is the primary source of confusion regarding "MDA" in a research context?

A1: The acronym "MDA" is commonly used to refer to at least three distinct chemical entities, which can lead to significant experimental errors if not properly distinguished. The primary compounds of concern are:

- MDA 19: A synthetic cannabinoid that is a potent and selective agonist for the cannabinoid receptor CB2.^{[1][2][3]} Its systematic name is (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide.^{[1][4]}
- 3,4-Methylenedioxyamphetamine (MDA): A psychoactive substance belonging to the amphetamine and MDxx families. It is known for its entactogen, stimulant, and psychedelic effects and is a controlled substance in many jurisdictions.^[5]
- Malondialdehyde (MDA): A naturally occurring product of lipid peroxidation, commonly used as a biomarker for oxidative stress.^{[6][7][8]}

Q2: What are the key differences between MDA 19 and 3,4-Methylenedioxyamphetamine?

A2: These two compounds differ fundamentally in their chemical structure, mechanism of action, and physiological effects. MDA 19 is an indole-based synthetic cannabinoid, whereas 3,4-Methylenedioxyamphetamine is a phenethylamine.^{[1][5]} Their primary pharmacological targets are different: MDA 19 targets the cannabinoid system, specifically the CB2 receptor, while 3,4-Methylenedioxyamphetamine primarily acts as a serotonin-norepinephrine-dopamine releasing agent.^{[1][2][5]}

Q3: How can I be certain that the compound I am working with is MDA 19?

A3: The most reliable method is to verify the compound's identity using analytical techniques. The CAS number for MDA 19 is 1048973-47-2.^{[1][9]} Confirmation should be performed using methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the obtained spectra with a certified reference standard is crucial.

Q4: Are there different naming conventions for MDA 19 that I should be aware of?

A4: Yes, MDA 19 is also known by other names, including BZO-HEXOXIZID.^{[1][4]} There are also analogues with slight chemical modifications, such as MDA-19-Pentyl (BZO-POXIZID).^[1] It is important to refer to the specific chemical structure and CAS number to ensure you are working with the correct compound.

Troubleshooting Guide

Issue: My experimental results are unexpected and do not align with the expected effects of a CB2 agonist.

- **Possible Cause:** You may have inadvertently used a different "MDA" compound, most likely 3,4-Methylenedioxyamphetamine, especially if you observe stimulant or psychoactive-like effects in your models.
- **Troubleshooting Steps:**
 - **Verify Compound Identity:** Immediately halt experiments and re-verify the identity of your compound using the analytical methods described in the protocols section below.
 - **Check Supplier Information:** Confirm the CAS number and full chemical name on the product's certificate of analysis.

- Review Internal Labeling: Ensure that all vials and solutions are clearly and unambiguously labeled to prevent future mix-ups.

Issue: I am seeing high levels of what is being reported as "MDA" in my biological samples, but I am not working with an exogenous "MDA" compound.

- Possible Cause: Your assay is likely detecting Malondialdehyde (MDA), a biomarker of oxidative stress, which is endogenously produced.^{[6][7]}
- Troubleshooting Steps:
 - Review Assay Specificity: Confirm that your analytical method is specific for the compound you intend to measure and does not cross-react with Malondialdehyde.
 - Consider Experimental Conditions: Evaluate if your experimental conditions could be inducing oxidative stress, leading to an increase in Malondialdehyde levels.

Quantitative Data Summary

Property	MDA 19	3,4-Methylenedioxyamphetamine (MDA)	Malondialdehyde (MDA)
IUPAC Name	(3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide	1-(1,3-Benzodioxol-5-yl)propan-2-amine	Propanedial
CAS Number	1048973-47-2[1][9]	4764-17-4	542-78-9
Molecular Formula	C21H23N3O2[1][4]	C10H13NO2	C3H4O2
Molar Mass	349.43 g/mol [1]	179.22 g/mol	72.06 g/mol
Primary Target	Cannabinoid Receptor 2 (CB2)[1][2]	Serotonin, Norepinephrine, and Dopamine Transporters[5]	N/A (Biomarker)
Binding Affinity (Ki)	~43.3 nM for human CB2[2]	Varies by transporter and receptor subtype	N/A
Primary Effect	CB2 receptor agonist, potential anti-inflammatory and analgesic effects[1][2]	Entactogen, stimulant, psychedelic[5]	Marker of oxidative stress[6][7]

Experimental Protocols

Protocol 1: Differentiation of MDA 19 and 3,4-Methylenedioxyamphetamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To unequivocally differentiate between MDA 19 and 3,4-Methylenedioxyamphetamine based on their distinct retention times and mass spectra.

Methodology:

- Sample Preparation:

- Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., methanol).
- Prepare 1 mg/mL solutions of certified reference standards for both MDA 19 and 3,4-Methylenedioxyamphetamine.
- GC-MS Analysis:
 - Gas Chromatograph: Use a non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/minute, and hold for 5 minutes.
 - Injector Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
 - Scan Range: 40-500 m/z.
- Data Analysis:
 - Compare the retention time of the test compound with the retention times of the reference standards. Due to their significant structural differences, MDA 19 and 3,4-Methylenedioxyamphetamine will have vastly different retention times.
 - Compare the mass spectrum of the test compound with the mass spectra of the reference standards. The fragmentation patterns will be unique to each compound.

Protocol 2: Confirmation of MDA 19 Identity using Proton NMR (^1H NMR)

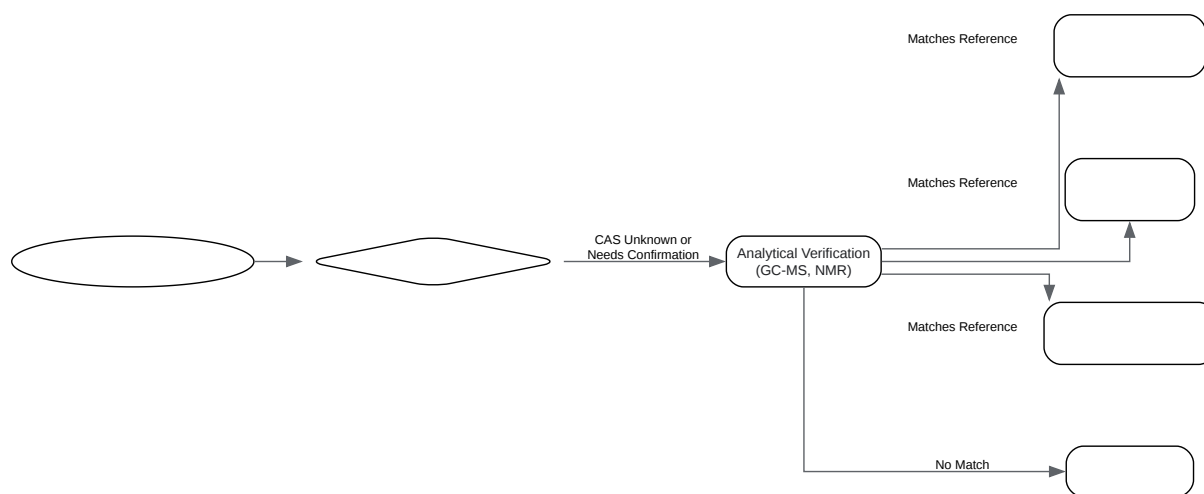
Objective: To confirm the chemical structure of MDA 19.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).

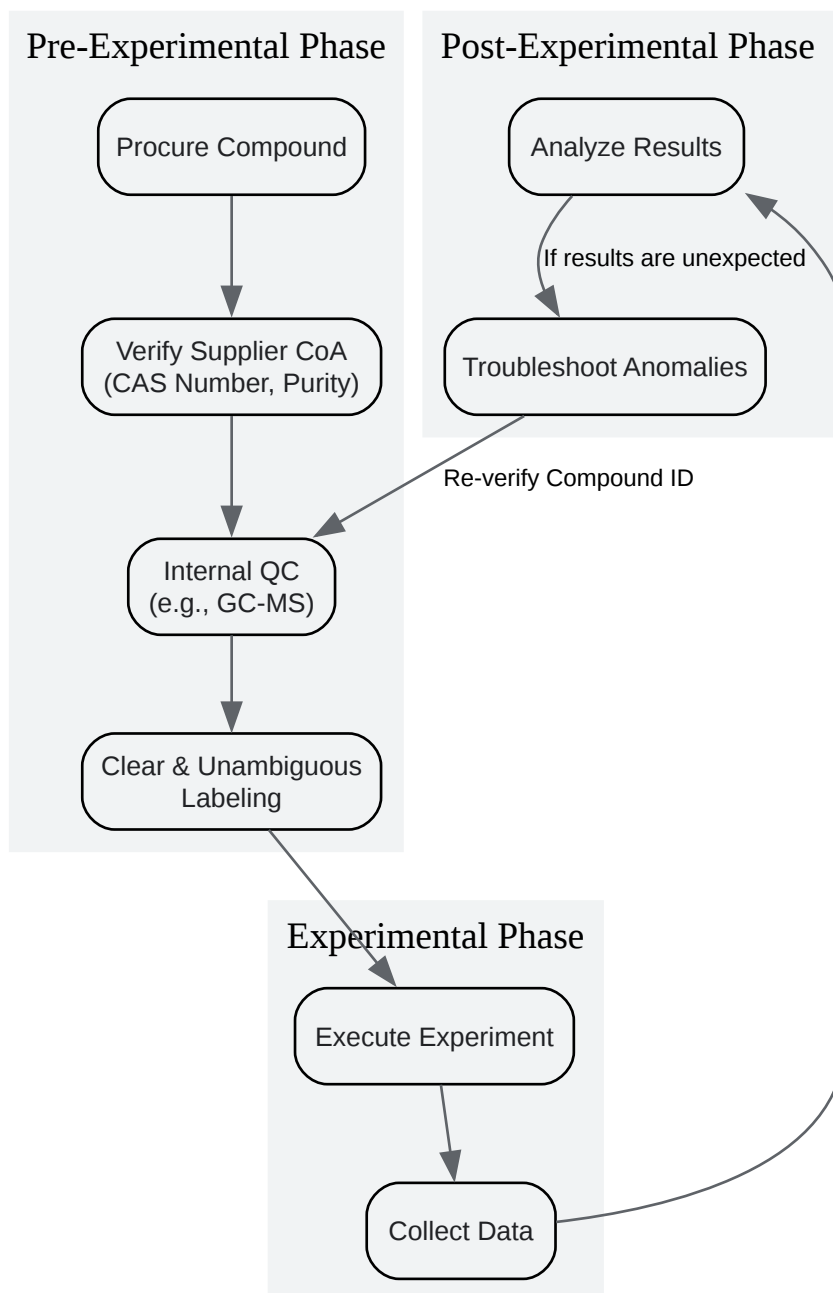
- NMR Analysis:
 - Acquire a ^1H NMR spectrum on a 400 MHz or higher spectrometer.
 - Record the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and integration values for all proton signals.
- Data Analysis:
 - Compare the obtained spectrum with a reference spectrum for MDA 19.
 - Ensure that the chemical shifts and coupling patterns are consistent with the known structure of (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide.

Visualizations



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Caption: Decision tree for identifying "MDA" compounds.



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Caption: Recommended workflow to prevent compound confusion.

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